1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with an azetidine carboxylic acid moiety
Mechanism of Action
Target of Action
Similar compounds with pyrazolyl and pyrimidinyl groups have been used as ligands for the synthesis of transition metal coordination compounds . These compounds are of interest due to their potential to influence the electronic and spatial structure of coordination compounds .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through coordination chemistry . This involves the formation of coordination compounds with transition metals, which can influence the electronic and spatial structure of these compounds .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest due to their potential to further functionalize such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives .
Result of Action
Compounds with similar structures have been shown to have various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves Buchwald–Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole-pyrimidine structure, known for its enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole rings, also used in enzyme inhibition studies.
Uniqueness
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its azetidine carboxylic acid moiety, which can provide distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-11(18)8-5-15(6-8)9-4-10(13-7-12-9)16-3-1-2-14-16/h1-4,7-8H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXTEHMYYBSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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